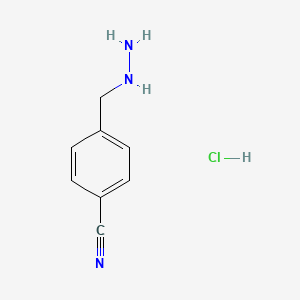

4-(Hydrazinylmethyl)benzonitrile hydrochloride

Description

Context within the Realm of Substituted Benzonitriles

Benzonitrile (B105546), a simple aromatic organic compound, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgrsc.org Substituted benzonitriles, in particular, are a class of compounds with significant academic and industrial interest due to their versatile reactivity and presence in a wide array of functional molecules. The nitrile group is a valuable functional group that can be converted into various other functionalities, including amines, amides, carboxylic acids, and ketones. This versatility makes benzonitriles key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net

The position and nature of the substituents on the benzene (B151609) ring profoundly influence the chemical and physical properties of the benzonitrile derivative. Electron-donating or electron-withdrawing groups can alter the reactivity of the nitrile group and the aromatic ring, enabling a wide range of chemical transformations. For instance, the presence of substituents can direct further electrophilic or nucleophilic aromatic substitution reactions. In the context of medicinal chemistry, substituted benzonitriles are found in a number of therapeutic agents, where the benzonitrile moiety can act as a crucial pharmacophore, engaging in specific interactions with biological targets. nih.gov

Below is an interactive data table summarizing some key properties of 4-(Hydrazinylmethyl)benzonitrile (B3269635) hydrochloride.

| Property | Value |

| Molecular Formula | C8H10ClN3 |

| Molecular Weight | 183.64 g/mol |

| IUPAC Name | 4-(hydrazinylmethyl)benzonitrile hydrochloride |

| SMILES | C1=CC(=CC=C1CNN)C#N.Cl |

| InChI | InChI=1S/C8H9N3.ClH/c9-5-7-1-3-8(4-2-7)6-11-10;/h1-4,11H,6,10H2;1H |

Significance of the Hydrazinylmethyl Moiety in Advanced Organic Synthesis

The hydrazinylmethyl moiety (-CH2NHNH2) is a functional group of considerable interest in organic synthesis due to its inherent reactivity and its role as a precursor to a variety of other functional groups and heterocyclic systems. Hydrazine (B178648) and its derivatives are well-established reagents in the construction of nitrogen-containing compounds.

Foundational Research Trajectories for the Compound

Given the structural features of this compound, several foundational research trajectories can be envisaged. These potential avenues of investigation are based on the known chemistry of its constituent parts, the benzonitrile core and the hydrazinylmethyl group.

A primary area of research would likely involve its use as a synthon for the preparation of more complex molecules. The bifunctional nature of the compound, possessing both a nitrile and a hydrazine group, allows for a variety of selective chemical transformations. For instance, the hydrazine moiety could be reacted with a dicarbonyl compound to form a heterocyclic ring, while the nitrile group is reserved for subsequent conversion to an amine or a carboxylic acid.

Another research trajectory could explore the coordination chemistry of this compound. The nitrogen atoms of both the nitrile and the hydrazine groups can potentially act as ligands for metal ions, leading to the formation of coordination polymers or discrete metal complexes with interesting catalytic or material properties.

Finally, the potential biological activity of this compound and its derivatives could be a significant area of investigation. The benzonitrile scaffold is present in various bioactive molecules, and the introduction of a hydrazinylmethyl group could lead to novel pharmacological properties. Screening this compound and its derivatives against various biological targets could uncover new leads for drug discovery.

The following table outlines potential research directions for this compound:

| Research Area | Potential Application/Study | Rationale |

| Synthetic Chemistry | Synthesis of novel heterocyclic compounds (e.g., pyrazoles, pyridazines). | The hydrazinyl moiety is a key precursor for these ring systems. |

| Development of bifunctional building blocks for combinatorial chemistry. | The presence of two distinct reactive sites allows for diverse derivatization. | |

| Coordination Chemistry | Synthesis of metal-organic frameworks (MOFs) or coordination polymers. | The nitrogen atoms can act as coordinating sites for metal ions. |

| Development of novel catalysts. | Metal complexes of the compound may exhibit catalytic activity. | |

| Medicinal Chemistry | Screening for biological activity (e.g., enzyme inhibition, receptor binding). | The benzonitrile and hydrazine moieties are present in known bioactive compounds. |

| Lead optimization for drug discovery programs. | Derivatives could be synthesized to improve potency and selectivity. |

Properties

IUPAC Name |

4-(hydrazinylmethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c9-5-7-1-3-8(4-2-7)6-11-10;/h1-4,11H,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRMRUCNEZHQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Hydrazinylmethyl Benzonitrile Hydrochloride and Its Derivatives

Strategic Precursor Selection and Chemical Transformations

The efficient synthesis of 4-(hydrazinylmethyl)benzonitrile (B3269635) hydrochloride is predicated on the strategic choice of starting materials and the subsequent chemical transformations. The most logical and commonly employed synthetic routes originate from readily available benzonitrile (B105546) scaffolds.

Synthesis from Related Benzonitrile Scaffolds (e.g., 4-(Hydroxymethyl)benzonitrile (B1214540) and its derivatives)

A primary and highly effective precursor for the synthesis of 4-(hydrazinylmethyl)benzonitrile is 4-(hydroxymethyl)benzonitrile. This approach involves the initial conversion of the hydroxyl group into a more reactive leaving group, typically a halide, to facilitate subsequent nucleophilic substitution.

The transformation of 4-(hydroxymethyl)benzonitrile to an intermediate such as 4-(chloromethyl)benzonitrile (B47464) is a crucial step. This can be achieved using standard halogenating agents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The resulting 4-(chloromethyl)benzonitrile is a versatile intermediate for the introduction of the hydrazinyl moiety.

| Precursor | Intermediate | Reagents |

| 4-(Hydroxymethyl)benzonitrile | 4-(Chloromethyl)benzonitrile | Thionyl chloride (SOCl₂) or Hydrochloric acid (HCl) |

This table outlines the common transformation of the starting material into a key intermediate.

Introduction of the Hydrazinylmethyl Group through Amination or Related Reactions

The introduction of the hydrazinylmethyl group is typically achieved through the reaction of 4-(chloromethyl)benzonitrile with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This reaction is a nucleophilic substitution where the hydrazine molecule displaces the chloride ion from the benzylic position. The use of an excess of hydrazine hydrate is often employed to minimize the formation of bis-alkylated byproducts.

Alternatively, protected forms of hydrazine can be used to achieve more controlled and selective alkylation. For instance, tert-butyl carbazate (B1233558) can be alkylated with 4-(chloromethyl)benzonitrile, followed by the deprotection of the Boc group to yield the desired product.

| Intermediate | Product | Reagent |

| 4-(Chloromethyl)benzonitrile | 4-(Hydrazinylmethyl)benzonitrile | Hydrazine hydrate (N₂H₄·H₂O) |

This table illustrates the key step of introducing the hydrazinyl group.

Hydrochloride Salt Formation and Associated Purification Techniques

The final step in the synthesis is the formation of the hydrochloride salt. This is typically accomplished by treating a solution of the free base, 4-(hydrazinylmethyl)benzonitrile, in a suitable organic solvent (such as ethanol (B145695) or diethyl ether) with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.

Purification of the final product is critical to remove any unreacted starting materials, byproducts, or excess reagents. Recrystallization is a common and effective method for purifying the hydrochloride salt. The choice of solvent for recrystallization is crucial and is determined empirically to ensure high recovery of the purified product. Common solvent systems might include ethanol, methanol, or mixtures of alcohols with ethers or other less polar solvents. The purity of the final compound is typically assessed using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Catalytic Approaches in the Synthesis of Benzonitrile Derivatives

While direct catalytic methods for the synthesis of 4-(hydrazinylmethyl)benzonitrile are not extensively reported, catalytic approaches are widely used in the synthesis of benzonitrile derivatives in general. These methods can be adapted to improve the efficiency and environmental footprint of the synthesis of precursors.

For instance, the synthesis of benzonitriles from benzaldehydes can be catalyzed by various metal salts and ionic liquids. nih.gov One-pot syntheses of nitriles from aldehydes and hydroxylamine (B1172632) hydrochloride have been developed using catalysts like ferrous sulfate. asianpubs.org These methods offer advantages such as high yields and simple work-up procedures. asianpubs.org

Photocatalytic methods have also emerged for the synthesis of benzylhydrazine (B1204620) derivatives from unactivated phenylethanol analogues, providing a mild and efficient route to related structures. rsc.org Furthermore, transition-metal-free photocatalysis has been employed for direct benzylation reactions from benzyl (B1604629) halides. researchgate.net Such catalytic strategies could potentially be adapted for the synthesis of 4-(hydrazinylmethyl)benzonitrile, offering greener and more efficient alternatives to traditional methods.

| Catalytic Method | Application in Benzonitrile Synthesis | Potential Relevance |

| Metal Salt Catalysis | Synthesis of benzonitriles from benzaldehydes | Synthesis of benzonitrile precursors |

| Photocatalysis | Synthesis of benzylhydrazine derivatives | Direct synthesis of the target compound or its derivatives |

| Transition-Metal-Free Catalysis | Benzylation reactions from benzyl halides | Introduction of the benzyl group in related syntheses |

This interactive table summarizes various catalytic approaches relevant to the synthesis of benzonitrile derivatives.

Optimization of Reaction Conditions for Research-Scale Production and Efficiency

For research-scale production, the optimization of reaction conditions is paramount to maximize yield, purity, and efficiency while ensuring safety and minimizing waste. Key parameters that are typically optimized include reaction temperature, reaction time, solvent, and stoichiometry of reagents.

In the reaction of 4-(chloromethyl)benzonitrile with hydrazine hydrate, controlling the temperature is crucial to manage the exothermicity of the reaction and to prevent the formation of side products. The molar ratio of hydrazine to the benzyl halide is also a critical factor; a significant excess of hydrazine is generally used to favor the formation of the mono-substituted product.

The choice of solvent can also influence the reaction rate and the solubility of reactants and products. Solvents such as ethanol, methanol, or tetrahydrofuran (B95107) (THF) are often used for such reactions. google.com

For the hydrochloride salt formation, the concentration of the reactants and the rate of addition of the hydrochloric acid solution can affect the crystal size and purity of the final product. Careful control of these parameters can lead to a more easily filterable and purer product, potentially reducing the need for extensive purification steps.

Exploration of Chemical Reactivity and Mechanistic Pathways of 4 Hydrazinylmethyl Benzonitrile Hydrochloride

Reactions of the Hydrazine (B178648) Functionality (e.g., Condensations, Nucleophilic Additions, Acylations)

The hydrazine functionality (-CH₂NHNH₂) is a potent nucleophile due to the lone pair of electrons on the terminal nitrogen atom. This reactivity allows it to readily participate in several fundamental organic reactions, most notably condensation with carbonyl compounds and acylation.

Condensation Reactions: The most characteristic reaction of hydrazines is their condensation with aldehydes and ketones. libretexts.orgaakash.ac.in This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration, to form a hydrazone. libretexts.orgorganicchemistrytutor.com The reaction is typically catalyzed by a small amount of acid. organicchemistrytutor.com For 4-(hydrazinylmethyl)benzonitrile (B3269635), this reaction would lead to the formation of various 4-((benzylidenehydrazinyl)methyl)benzonitrile derivatives, effectively linking the core structure to other molecular scaffolds. The general mechanism involves the initial attack of the hydrazine on the carbonyl carbon, followed by proton transfer and elimination of a water molecule to form the stable C=N double bond of the hydrazone. youtube.com

Acylation Reactions: Hydrazines can be acylated by reacting with acylating agents such as acid chlorides or anhydrides to form acyl hydrazides (or hydrazides). uci.edusavemyexams.com This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the acylating agent. nih.gov These resulting hydrazides are stable, crystalline compounds and serve as important intermediates in the synthesis of various heterocyclic compounds, like 1,3,4-oxadiazoles. savemyexams.com

The table below illustrates the expected products from typical reactions involving the hydrazine functionality.

| Reactant A (Hydrazine Derivative) | Reactant B (Carbonyl/Acylating Agent) | Reaction Type | Product |

| 4-(Hydrazinylmethyl)benzonitrile | Benzaldehyde | Condensation | (E)-4-(((2-benzylidene)hydrazinyl)methyl)benzonitrile |

| 4-(Hydrazinylmethyl)benzonitrile | Acetone | Condensation | 4-((2-isopropylidenehydrazinyl)methyl)benzonitrile |

| 4-(Hydrazinylmethyl)benzonitrile | Acetyl Chloride | Acylation | N'-(4-cyanobenzyl)acetohydrazide |

| 4-(Hydrazinylmethyl)benzonitrile | Benzoyl Chloride | Acylation | N'-(4-cyanobenzyl)benzohydrazide |

Transformations Involving the Nitrile Group (e.g., Hydrolysis, Reductions, Cycloadditions)

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, providing access to other important functionalities such as carboxylic acids and primary amines.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgstudy.comwikipedia.org Acid-catalyzed hydrolysis proceeds via protonation of the nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. organicchemistrytutor.com The reaction initially forms a primary amide (4-(hydrazinylmethyl)benzamide), which is then further hydrolyzed to the corresponding carboxylic acid (4-(hydrazinylmethyl)benzoic acid) and an ammonium (B1175870) salt. masterorganicchemistry.com Basic hydrolysis involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon, also proceeding through an amide intermediate to ultimately yield a carboxylate salt. libretexts.orgmasterorganicchemistry.com

Reductions: The nitrile group can be reduced to a primary amine. uomustansiriyah.edu.iq Catalytic hydrogenation is a common method, employing catalysts such as palladium, platinum, or cobalt. masterorganicchemistry.comchemistrysteps.comyoutube.com This transformation converts 4-(hydrazinylmethyl)benzonitrile into 4-(aminomethyl)benzylhydrazine. This reaction typically proceeds through an imine intermediate. A common side reaction is the formation of secondary amines, which can occur if the intermediate imine reacts with the primary amine product before it is fully reduced. youtube.com Other reducing agents, such as lithium aluminum hydride or diisopropylaminoborane, can also accomplish this transformation. masterorganicchemistry.commasterorganicchemistry.com

Cycloadditions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles, a reaction often catalyzed by metal salts. libretexts.org Similarly, nitriles can react with nitrile oxides in a 1,3-dipolar cycloaddition to yield 1,2,4-oxadiazoles. nih.govwikipedia.org Another potential reaction is the cyclotrimerization of the nitrile, where three molecules react to form a 1,3,5-triazine (B166579) ring, a reaction that can be mediated by catalytic systems like titanium chlorido complexes. wikipedia.org

The following table summarizes the major transformations of the benzonitrile (B105546) moiety.

| Starting Material | Reagents | Reaction Type | Product |

| 4-(Hydrazinylmethyl)benzonitrile | H₃O⁺, heat | Acid Hydrolysis | 4-(Hydrazinylmethyl)benzoic acid |

| 4-(Hydrazinylmethyl)benzonitrile | NaOH(aq), heat | Base Hydrolysis | Sodium 4-(hydrazinylmethyl)benzoate |

| 4-(Hydrazinylmethyl)benzonitrile | H₂, Pd/C | Reduction | 4-(Aminomethyl)benzylhydrazine |

| 4-(Hydrazinylmethyl)benzonitrile | NaN₃ | [3+2] Cycloaddition | 5-(4-(Hydrazinylmethyl)phenyl)-1H-tetrazole |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzonitrile Core

The benzene (B151609) ring of 4-(hydrazinylmethyl)benzonitrile is subject to aromatic substitution reactions, with the regiochemical outcome being determined by the directing effects of the two existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The outcome is governed by the electronic properties of the substituents already present.

The Cyano Group (-CN): The nitrile group is a powerful electron-withdrawing group through both resonance and induction. libretexts.orguomustansiriyah.edu.iq This property deactivates the aromatic ring, making it less reactive towards electrophiles than benzene. aakash.ac.instudy.com It is a meta-director, meaning it directs incoming electrophiles to the position meta to itself. study.com

The Hydrazinylmethyl Group (-CH₂NHNH₂): In its neutral form, this group is analogous to an alkyl group and is considered weakly activating and ortho, para-directing. However, as the compound is a hydrochloride salt, the hydrazine moiety will be protonated to -CH₂NHNH₃⁺ under the acidic conditions typical for EAS. This positively charged group exerts a strong electron-withdrawing inductive effect, making it a strong deactivating group and a meta-director. organicchemistrytutor.com

Given that both the -CN group and the protonated -CH₂NHNH₃⁺ group are deactivating meta-directors, electrophilic aromatic substitution on this molecule would be significantly disfavored. If forced to occur under harsh conditions, the substitution would be expected at the positions meta to both groups, which are positions 2 and 6 on the ring.

Nucleophilic Aromatic Substitution (SₙAr): This type of reaction involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. SₙAr reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comchemistrysteps.com The benzonitrile core of the title compound does not possess a suitable leaving group, nor are the existing substituents strongly activating for this type of reaction in their respective positions. Therefore, 4-(hydrazinylmethyl)benzonitrile hydrochloride is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Mechanism of Hydrazone Formation: The condensation of the hydrazine with a carbonyl compound begins with the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This forms a zwitterionic tetrahedral intermediate. Rapid proton transfer from the nitrogen to the oxygen yields a neutral carbinolamine intermediate. Under acidic catalysis, the hydroxyl group is protonated, turning it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen then helps to expel the water molecule, forming a C=N double bond in a resonance-stabilized cation. Final deprotonation yields the neutral hydrazone product.

Mechanism of Nitrile Hydrolysis:

Acid-Catalyzed: The mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. After deprotonation of the oxygen, a tautomerization step occurs, converting the imidic acid intermediate into an amide. The amide is then further hydrolyzed under acidic conditions to the carboxylic acid and ammonium ion. Studies on benzonitrile hydrolysis in strong acids are consistent with a mechanism involving N-protonation followed by a rate-limiting attack of water. organicchemistrytutor.com

Base-Catalyzed: The mechanism begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon, forming a hydroxy imine anion. This intermediate is protonated by water to give an imidic acid, which tautomerizes to the more stable amide. The amide then undergoes further base-catalyzed hydrolysis: hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the amide anion (⁻NH₂), a very strong base. The amide anion is immediately protonated by the newly formed carboxylic acid to give a carboxylate salt and ammonia. masterorganicchemistry.com

Mechanism of Electrophilic Aromatic Substitution: The general mechanism involves two main steps. First, the π electrons of the aromatic ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step. In the second step, a base (often the conjugate base of the acid used to generate the electrophile) removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring. libretexts.org The directing effects of the -CN and -CH₂NHNH₃⁺ groups stabilize the transition state leading to the meta arenium ion more than the transition states leading to the ortho or para ions, thus explaining the regioselectivity.

Versatile Applications As a Synthetic Building Block in Complex Molecule Construction

Development of Nitrogen-Containing Heterocyclic Systems

The dual functionality of 4-(hydrazinylmethyl)benzonitrile (B3269635) hydrochloride makes it an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are core scaffolds in many biologically active molecules and functional materials.

Pyrazoles and Triazoles Synthesis

The hydrazinyl moiety of 4-(hydrazinylmethyl)benzonitrile hydrochloride is a key functional group for the construction of pyrazole (B372694) and triazole rings. These five-membered aromatic heterocycles are prevalent in pharmaceuticals and agrochemicals.

The classical approach to pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. organic-chemistry.orgnih.gov In this context, this compound can react with various diketones, ketoesters, or α,β-unsaturated carbonyl compounds to yield pyrazoles bearing a 4-cyanobenzyl substituent. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration. The hydrochloride salt form of the hydrazine can influence the reaction conditions, often requiring the presence of a base to liberate the free hydrazine for the initial nucleophilic attack. The general Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. nih.gov

Similarly, the synthesis of 1,2,4-triazoles can be achieved through various routes utilizing hydrazine derivatives. One common method is the reaction of hydrazines with formamide (B127407) under microwave irradiation, which provides a catalyst-free and efficient synthesis of substituted 1,2,4-triazoles. organic-chemistry.org Another approach involves the reaction of hydrazine hydrochloride salts with amidine reagents, which can efficiently generate 1,5-disubstituted-1,2,4-triazole compounds under mild conditions. organic-chemistry.org A patent describes the synthesis of 4-(4-CYANOBENZYL)-1,2,4-TRIAZOLE from α-bromo-p-tolunitrile and 1,2,4-triazole, highlighting the utility of the cyanobenzyl moiety in triazole-containing structures. chemicalbook.com

Below is a representative table of reaction conditions for the synthesis of pyrazoles using hydrazine derivatives.

| Entry | Hydrazine Derivative | Dicarbonyl Compound | Solvent | Catalyst/Conditions | Product | Yield (%) |

| 1 | Phenylhydrazine | Acetylacetone | Ethanol (B145695) | Reflux | 1-Phenyl-3,5-dimethylpyrazole | >90 |

| 2 | Hydrazine Hydrate (B1144303) | Dibenzoylmethane | Acetic Acid | Reflux | 3,5-Diphenylpyrazole | 85 |

| 3 | Benzylhydrazine (B1204620) Dihydrochloride | 4-Chlorobenzaldehyde/β-nitrostyrene | Methanol/Water | Room Temp | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | Not specified |

Imidazoles and Other Nitrogen-Containing Heterocycles

While the direct synthesis of imidazoles from this compound is less commonly documented, the versatile nature of its functional groups opens up possibilities for its incorporation into various nitrogen-containing heterocyclic systems. The van Leusen imidazole (B134444) synthesis, for example, is a powerful method for constructing the imidazole ring, and derivatives of the cyanobenzyl group could potentially be integrated into this or similar synthetic strategies. mdpi.com

Modular Synthesis of Polyfunctional Organic Compounds

Modular synthesis, a strategy that involves the stepwise assembly of molecular fragments (modules), is a powerful approach for creating complex molecules with diverse functionalities. This compound is an excellent candidate for this approach due to its two distinct and orthogonally reactive functional groups.

The hydrazinylmethyl group can be selectively reacted to form a heterocyclic core, such as a pyrazole or triazole, while the nitrile group on the benzene (B151609) ring remains available for further transformations. This nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, allowing for the introduction of a wide range of other functional groups and molecular modules. This step-wise functionalization enables the systematic construction of polyfunctional organic compounds with tailored properties. A straightforward method for preparing 3,6-disubstituted-1,2,4-triazines through the cyclodehydration of β-keto- N-acylsulfonamides with hydrazine salts has been described, showcasing a modular approach to heterocycle synthesis. nih.gov

Divergent Synthetic Strategies Utilizing the Compound's Functional Groups

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a library of structurally diverse compounds from a common intermediate. This compound is an ideal starting point for such strategies due to the differential reactivity of its hydrazinylmethyl and benzonitrile (B105546) functionalities.

By carefully choosing reaction conditions and reagents, a synthetic route can be directed towards different molecular scaffolds. For instance, under one set of conditions, the hydrazinylmethyl group can be used to construct a pyrazole ring system. Under a different set of conditions, the nitrile group could be the primary site of reaction, for example, through a catalyzed cyclotrimerization to form a 1,3,5-triazine (B166579) ring. researchgate.net This allows for the generation of distinct families of compounds from a single, readily available precursor. This approach is highly efficient for exploring chemical space and for the discovery of new molecules with interesting biological or material properties. The concept of divergent synthesis is a key strategy for producing a variety of functionalized molecules from a common starting material. nih.gov

The following table outlines potential divergent synthetic pathways starting from this compound.

| Pathway | Functional Group Targeted | Reaction Type | Potential Product Class |

| A | Hydrazinylmethyl | Condensation with 1,3-dicarbonyl | Pyrazoles |

| B | Hydrazinylmethyl | Reaction with amidines | Triazoles |

| C | Benzonitrile | Hydrolysis | Benzoic acids |

| D | Benzonitrile | Reduction | Benzylamines |

| E | Benzonitrile | Cyclotrimerization | 1,3,5-Triazines |

Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of a compound in solution. For 4-(hydrazinylmethyl)benzonitrile (B3269635) hydrochloride, ¹H and ¹³C NMR would provide definitive information on the connectivity of atoms.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂-) protons, and the protons of the hydrazinyl group (-NHNH₂). The aromatic protons would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring. The methylene protons would present a singlet, integrating to two protons, while the hydrazinyl protons would appear as exchangeable signals.

¹³C NMR: A carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. This would include signals for the nitrile carbon (C≡N), the four distinct carbons of the aromatic ring, and the methylene carbon (-CH₂-).

Despite the utility of this technique, specific experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicities for 4-(hydrazinylmethyl)benzonitrile hydrochloride, have not been published in peer-reviewed literature.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion.

For the free base, 4-(hydrazinylmethyl)benzonitrile (C₈H₉N₃), the predicted monoisotopic mass is 147.07965 Da. uni.lu In an experiment, the compound would likely be observed as its protonated form, [M+H]⁺, with a predicted m/z of 148.08693. uni.lu The hydrochloride salt would have a molecular weight of 183.64 g/mol . synblock.com Fragmentation analysis would reveal characteristic losses, such as the loss of the hydrazinyl group or cleavage of the benzyl-hydrazine bond, which would help confirm the structure. However, experimental mass spectrometry data detailing the molecular ion peak and fragmentation patterns for this compound are not available in published research.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, key vibrational modes would include:

Nitrile (C≡N) stretch: A sharp, intense band typically appearing in the region of 2220-2240 cm⁻¹.

N-H stretches: Bands corresponding to the hydrazinyl group, typically found in the 3200-3400 cm⁻¹ region.

C-H stretches: Signals for both aromatic C-H (above 3000 cm⁻¹) and aliphatic C-H of the methylene group (below 3000 cm⁻¹).

C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ range.

While spectral data exists for analogous compounds like 4-hydrazinylbenzonitrile (B96893) hydrochloride, which lacks the methylene linker, specific experimental FT-IR or FT-Raman spectra for this compound are not documented in scientific literature. nih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, within the crystal lattice. Analysis of this compound would confirm the molecular geometry and reveal how the hydrochloride salt is incorporated into the crystal structure. At present, there are no published crystallographic studies or reports in structural databases for this compound.

Theoretical and Computational Investigations on 4 Hydrazinylmethyl Benzonitrile Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research due to their balance of accuracy and computational efficiency. For 4-(Hydrazinylmethyl)benzonitrile (B3269635) hydrochloride, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in elucidating its fundamental electronic and structural characteristics. These calculations provide a molecular-level understanding that is often challenging to obtain through experimental means alone.

The electronic character of a molecule is dictated by the arrangement of its electrons. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial as these frontier orbitals govern the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.

For 4-(Hydrazinylmethyl)benzonitrile hydrochloride, the HOMO is expected to be localized primarily on the electron-rich hydrazine (B178648) and phenyl moieties, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the benzonitrile (B105546) ring, particularly the cyano group, which is an electron-withdrawing group. A smaller HOMO-LUMO gap suggests higher reactivity.

The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electrophilic and nucleophilic sites. In this compound, the nitrogen atoms of the hydrazine and cyano groups, along with the chloride ion, would exhibit negative electrostatic potential (red/yellow regions), making them susceptible to electrophilic attack. The hydrogen atoms of the hydrazinyl and methyl groups, as well as the ammonium (B1175870) proton, would show positive potential (blue regions), indicating their susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar organic molecules.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve finding the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis is also critical, especially due to the flexible hydrazinylmethyl side chain. Rotation around the C-C and C-N single bonds can lead to different conformers with varying energies. Computational scans of the potential energy surface as a function of key dihedral angles can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might behave in different environments. The protonation of the hydrazine group and its interaction with the chloride counter-ion will significantly influence the preferred conformation.

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

For this compound, key predicted vibrational modes would include the C≡N stretch of the nitrile group (typically around 2230 cm⁻¹), N-H stretching and bending vibrations of the hydrazinium (B103819) group, C-H stretching and bending modes of the aromatic ring and methylene (B1212753) bridge, and various skeletal vibrations of the benzene (B151609) ring. Comparing the calculated spectrum with an experimental one can confirm the molecular structure and provide a detailed assignment of the observed spectral bands.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C≡N (Nitrile) | Stretching | 2235 |

| N-H (Hydrazinium) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

Note: These are typical frequency ranges and specific calculated values would depend on the level of theory and basis set used.

Reaction Mechanism Studies through Computational Modeling and Transition State Theory

Computational modeling is an invaluable tool for exploring the pathways of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition State Theory allows for the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) from the energies of the reactants and the transition state. A lower activation energy implies a faster reaction rate. For instance, in a hypothetical reaction, the nucleophilic character of the hydrazine moiety could be studied. Computational analysis could elucidate the step-by-step mechanism, including bond breaking and formation, and predict the regioselectivity and stereoselectivity of the reaction. Studies on similar hydrazine derivatives have shown that reactions can proceed via initial hydrogen abstraction from the -NH2 group, followed by further oxidation or substitution steps. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Assembly Prediction

Computational methods can predict and quantify these interactions. For example, the non-covalent interactions (NCI) index is a computational tool that helps visualize and characterize weak interactions in molecular systems. By analyzing the crystal structure or by predicting potential packing arrangements, it is possible to understand how the molecules self-assemble. The nitrile group itself can participate in antiparallel CN···CN interactions, which can influence the supramolecular architecture. researchgate.net Understanding these interactions is key to predicting physical properties like melting point, solubility, and crystal morphology.

Correlation of Theoretical Predictions with Experimental Observations for Validation

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. The accuracy of the predictions for this compound would be assessed by comparing calculated properties with those determined experimentally.

For instance, the optimized molecular geometry can be compared with data from X-ray crystallography. Calculated vibrational frequencies can be correlated with experimental IR and Raman spectra, as discussed in section 6.1.3. rsc.org Similarly, calculated NMR chemical shifts can be compared to experimental NMR data. A strong correlation between theoretical and experimental results lends confidence to the computational model and allows for its use in predicting properties that are difficult or impossible to measure experimentally. researchgate.net Discrepancies, on the other hand, can point to limitations of the theoretical method or suggest a re-evaluation of the experimental data.

Emerging Research Frontiers and Future Directions for 4 Hydrazinylmethyl Benzonitrile Hydrochloride

Exploration of Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance process safety. ijpsjournal.commdpi.com For 4-(Hydrazinylmethyl)benzonitrile (B3269635) hydrochloride, future research will likely focus on developing synthetic routes that align with these principles. Traditional methods for synthesizing benzonitriles and hydrazine (B178648) derivatives often involve hazardous reagents and generate significant waste. researchgate.netnih.gov Green alternatives are being explored for related compounds, which could be adapted for the synthesis of 4-(Hydrazinylmethyl)benzonitrile hydrochloride.

Key green chemistry strategies applicable to this compound include:

Biocatalysis: The use of enzymes for nitrile hydrolysis or the formation of the hydrazine moiety could offer high selectivity under mild, aqueous conditions, minimizing the need for harsh chemicals. mdpi.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.comminarjournal.com Applying microwave irradiation to the key bond-forming steps in the synthesis of this compound could lead to higher yields and cleaner reaction profiles.

Solvent-Free Reactions: Performing reactions under solvent-free or mechanochemical conditions is a highly effective green approach that reduces waste and simplifies product isolation. mdpi.comrsc.org Research into solid-state or melt reactions for the synthesis of hydrazone intermediates could be a promising avenue. rsc.org

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives like water, supercritical CO₂, or bio-based solvents is a core tenet of green chemistry. ijpsjournal.com A novel green synthetic route for benzonitrile (B105546) has been proposed using an ionic liquid as a recyclable co-solvent and catalyst, eliminating the need for metal salt catalysts and simplifying separation. nih.gov

| Green Chemistry Approach | Potential Application in Synthesis of this compound | Anticipated Benefits |

|---|---|---|

| Biocatalysis | Enzymatic reduction of a corresponding hydrazone or formation of the nitrile group. | High selectivity, mild reaction conditions, reduced byproducts. mdpi.com |

| Microwave-Assisted Synthesis | Acceleration of the condensation reaction to form a hydrazone intermediate. | Reduced reaction time, lower energy consumption, potentially higher yields. minarjournal.com |

| Solvent-Free Mechanosynthesis | Grinding reactants together in a ball mill to form key intermediates. | Elimination of solvent waste, simplified purification, high efficiency. rsc.org |

| Use of Ionic Liquids | Employing recyclable ionic liquids as both solvent and catalyst. | Reduced waste, catalyst recycling, simplified process. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in pharmaceutical and fine chemical manufacturing. researchgate.netnih.gov Flow chemistry offers enhanced control over reaction parameters, improved safety when handling hazardous intermediates, and greater scalability. researchgate.netdntb.gov.ua The integration of these systems with automated platforms further accelerates the synthesis and optimization of chemical processes. oxfordglobal.comnih.gov

For a molecule like this compound, which serves as an intermediate, these technologies are particularly relevant. researchgate.net

Flow Chemistry: The synthesis could be redesigned as a multi-step continuous process. For instance, the formation of an intermediate from p-cyanobenzaldehyde and a hydrazine source, followed by its reduction, could be performed in sequential flow reactors. This approach would minimize the isolation of potentially unstable intermediates and allow for precise temperature and pressure control, leading to higher purity and yield. nih.gov The synthesis of various pharmaceutically important compounds with core structures like piperazine, pyrazole (B372694), and triazole has already been demonstrated using flow synthesis. nih.gov

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with high precision and reproducibility. nih.govwikipedia.org An automated platform could be programmed to synthesize not only this compound but also a library of its derivatives by varying the starting materials. nih.gov This is invaluable for medicinal chemistry programs aimed at exploring structure-activity relationships. These platforms combine synthesis, purification, and analysis, significantly shortening the design-make-test cycle. researchgate.netoxfordglobal.com

| Technology | Projected Impact on this compound Production | Key Advantages |

|---|---|---|

| Continuous Flow Chemistry | Enables safe, scalable, and highly controlled on-demand synthesis. | Improved heat/mass transfer, enhanced safety, higher yields, consistent product quality. researchgate.net |

| Automated Synthesis Platforms | Facilitates high-throughput synthesis of derivatives for screening libraries. | Increased efficiency, high reproducibility, reduced manual labor, integration of synthesis and analysis. oxfordglobal.comwikipedia.org |

| Solid-Phase Synthesis in Flow | Could allow for the synthesis of derivatives where the molecule is anchored to a solid support, simplifying purification. | Simplified workup (washing instead of extraction), amenability to automation. researchgate.net |

Role in Catalyst Design and Ligand Development for Metal-Mediated Transformations

The unique structural features of this compound—specifically the benzonitrile moiety and the hydrazine group—make it and its derivatives intriguing candidates for ligand development in transition metal catalysis. The design of novel ligands is crucial for the advancement of new catalytic reactions. sci-hub.senih.gov

Benzonitrile as an Electron-Withdrawing Group: The nitrile group is strongly electron-withdrawing. Recent studies have shown that incorporating a benzonitrile moiety into a ligand scaffold can have a profound impact on the catalytic cycle. For example, a bidentate, benzonitrile-containing ligand was designed for Ni-catalyzed cross-coupling reactions. chemrxiv.orgchemrxiv.org The benzonitrile group acts as a π-acceptor, which promotes the crucial reductive elimination step and helps to stabilize the low-valent metal center, preventing side reactions like β-hydride elimination. sci-hub.seacs.org

Hydrazine as a Coordinating Group: The hydrazine functional group contains nitrogen atoms with lone pairs of electrons that can coordinate to metal centers. This allows the molecule to act as a bidentate or monodentate ligand. The combination of the "hard" nitrogen donor from the hydrazine and the potential "soft" π-accepting nature of the nitrile could create a unique electronic environment at the metal center, potentially enabling novel reactivity.

Future research could involve synthesizing derivatives of this compound to create a new class of ligands for cross-coupling, C-H activation, or other important organic transformations.

Advanced Computational Methodologies for Predictive Chemical Behavior and Design

Computational chemistry is an indispensable tool in modern drug discovery and materials science, allowing for the prediction of molecular properties and reactivity before synthesis is undertaken. nih.govnih.gov For this compound, computational methods can provide deep insights into its chemical behavior and guide the design of new derivatives and applications.

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties. A combined computational and experimental study demonstrated that DFT-based approaches can be a valuable tool for predicting the reactivity of nitrile-containing compounds towards biological nucleophiles like cysteine. nih.gov Such studies could predict the potential for covalent interactions if this scaffold were incorporated into a drug candidate.

Predictive Toxicology and ADMET Modeling: Before a compound is advanced in a drug discovery pipeline, its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile must be assessed. In silico models are increasingly used for early-stage prediction of these properties, reducing the reliance on costly and time-consuming experimental assays. researchgate.netinotiv.com

Ligand-Protein Docking: If this compound is used as a fragment or scaffold for designing enzyme inhibitors or receptor ligands, molecular docking simulations can predict its binding mode and affinity. This allows for the rational design of more potent and selective derivatives.

| Computational Method | Predicted Property for this compound | Application in Research & Development |

|---|---|---|

| Density Functional Theory (DFT) | Activation energies for reactions, molecular orbital energies, charge distribution. | Predicting reactivity, understanding electronic structure, guiding synthesis. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Toxicity endpoints, biological activity, ADMET properties. | Early-stage safety and efficacy assessment, prioritizing compounds for synthesis. researchgate.net |

| Molecular Docking | Binding affinity and pose within a biological target (e.g., enzyme active site). | Rational drug design, virtual screening of derivative libraries. |

| Molecular Dynamics (MD) Simulation | Conformational flexibility, interaction with solvent, stability of ligand-protein complexes. | Understanding dynamic behavior, refining binding hypotheses. |

Q & A

Q. Table 1. Synthetic Optimization Parameters for this compound

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | EtOH:HO, DMF, THF | EtOH:HO (1:1) | +15% |

| Reaction Time | 4–24 h | 12 h | +10% |

| Catalyst | None, ZnCl, AcOH | ZnCl (5 mol%) | +20% |

Q. Table 2. Key Analytical Benchmarks

| Technique | Critical Parameters | Expected Outcome |

|---|---|---|

| HPLC | C18 column, 70:30 ACN:HO | Retention time: 6.2 min |

| FTIR | KBr pellet, 2240 cm | C≡N stretch confirmed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.